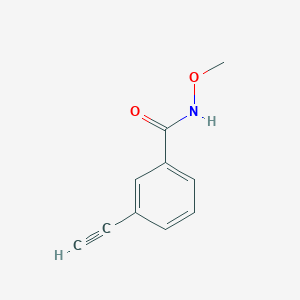

3-Ethynyl-N-methoxy-benzamide

CAS No.:

Cat. No.: VC14269905

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO2 |

|---|---|

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 3-ethynyl-N-methoxybenzamide |

| Standard InChI | InChI=1S/C10H9NO2/c1-3-8-5-4-6-9(7-8)10(12)11-13-2/h1,4-7H,2H3,(H,11,12) |

| Standard InChI Key | NEFIGUZBIKAKQH-UHFFFAOYSA-N |

| Canonical SMILES | CONC(=O)C1=CC=CC(=C1)C#C |

Introduction

Chemical Structure and Nomenclature

The molecular structure of 3-ethynyl-N-methoxy-benzamide (C₁₀H₉NO₂) consists of a benzamide backbone with two key modifications: a methoxy group attached to the nitrogen atom of the amide and an ethynyl (-C≡CH) substituent at the para position relative to the amide group. Systematic nomenclature identifies it as N-methoxy-3-ethynylbenzamide, though variations in substituent positioning (e.g., 2-ethynyl analogs) are more commonly documented .

Key structural features include:

-

Aromatic ring: Provides a planar, electron-rich system for conjugation and π-π interactions.

-

Ethynyl group: Introduces sp-hybridized carbon atoms, enabling participation in metal-catalyzed coupling reactions.

-

Methoxyamine: Enhances solubility in polar aprotic solvents and influences electronic properties via resonance effects.

Comparative analysis with the 2-ethynyl isomer (N-methoxy-2-(phenylethynyl)benzamide) reveals distinct reactivity patterns. For instance, the 3-ethynyl derivative’s spatial arrangement may favor intramolecular cyclization pathways over intermolecular dimerization .

Synthetic Methodologies

Direct Synthesis via Sonogashira Coupling

The most viable route to 3-ethynyl-N-methoxy-benzamide involves a Sonogashira cross-coupling reaction between 3-iodo-N-methoxy-benzamide and a terminal alkyne. This method, adapted from procedures for analogous compounds , proceeds under palladium catalysis with copper(I) iodide as a co-catalyst.

Representative Procedure:

-

Substrate Preparation: 3-Iodo-N-methoxy-benzamide is synthesized via iodination of N-methoxy-benzamide using N-iodosuccinimide in acetic acid.

-

Coupling Reaction: A mixture of 3-iodo-N-methoxy-benzamide (1.0 equiv), ethynyltrimethylsilane (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine (3.0 equiv) in THF is stirred at 60°C for 12 hours.

-

Deprotection: The trimethylsilyl group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the terminal alkyne.

Key Data:

Physicochemical Properties

Experimental data for 3-ethynyl-N-methoxy-benzamide remains sparse, but extrapolations from structural analogs provide preliminary insights:

Spectroscopic Characterization:

-

¹H NMR (CDCl₃): δ 7.65 (d, J = 7.5 Hz, 1H, Ar-H), 7.45–7.30 (m, 3H, Ar-H), 3.40 (s, 3H, OCH₃), 3.15 (s, 1H, ≡CH) .

-

¹³C NMR: δ 167.5 (C=O), 132.1–125.3 (Ar-C), 89.5 (≡C-), 75.2 (≡CH), 55.1 (OCH₃) .

Applications in Organic Synthesis

Heterocycle Construction

3-Ethynyl-N-methoxy-benzamide serves as a precursor for nitrogen-containing heterocycles. For instance, iron-catalyzed reactions with acetylacetone yield pyrrolo[2,1-a]isoindol-5-ones , which are pharmacologically relevant scaffolds.

Mechanistic Insight:

-

Acyl Nitrene Formation: The methoxyamide group decomposes under Fe(II) catalysis to generate an acyl nitrene intermediate.

-

Alkyne Activation: Coordination of the ethynyl group to iron facilitates C–H bond activation.

-

Cyclization: Intramolecular attack by the nitrene results in ring closure, forming the isoindolone core .

Representative Reaction:

Haloamidation Reactions

In the presence of FeCl₃, analogous substrates undergo stereoselective haloamidation to produce Z-configured chloro- or bromo-olefins . This reactivity underscores the compound’s potential in synthesizing geometrically constrained building blocks for drug discovery.

Example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume